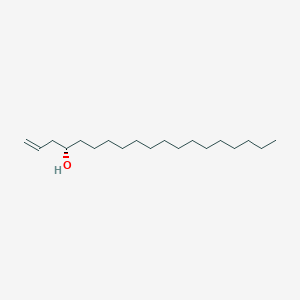
(4S)-Nonadec-1-EN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-Nonadec-1-EN-4-OL is an organic compound characterized by a long carbon chain with a double bond and a hydroxyl group. This compound is part of the family of alkenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Nonadec-1-EN-4-OL typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroboration-oxidation of nonadec-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction yields the desired this compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the addition of hydroxyl groups to the nonadec-1-ene substrate. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4S)-Nonadec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Nonadecanal or nonadecanone.
Reduction: Nonadecane-4-ol.
Substitution: Nonadec-1-EN-4-chloride or nonadec-1-EN-4-amine.
Scientific Research Applications
(4S)-Nonadec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Mechanism of Action
The mechanism of action of (4S)-Nonadec-1-EN-4-OL involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with proteins and lipids, affecting membrane fluidity and enzyme activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-Nonadec-1-EN-3-OL: Similar structure but with the hydroxyl group at the third carbon.
(4S)-Nonadec-1-EN-5-OL: Hydroxyl group at the fifth carbon.
(4S)-Nonadec-1-EN-4-ONE: Ketone instead of a hydroxyl group.
Uniqueness
(4S)-Nonadec-1-EN-4-OL is unique due to its specific stereochemistry and position of the hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
528867-18-7 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(4S)-nonadec-1-en-4-ol |
InChI |
InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-19(20)17-4-2/h4,19-20H,2-3,5-18H2,1H3/t19-/m1/s1 |
InChI Key |
ZLGVCQXWYKJRPY-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H](CC=C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















